

An In-depth Technical Guide to 2,3,4-Trimethoxybenzonitrile

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Compound of Interest

Compound Name: 2,3,4-Trimethoxybenzonitrile

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Introduction

2,3,4-Trimethoxybenzonitrile is a polysubstituted aromatic compound that serves as a key intermediate in organic synthesis. Its structure, featuring a benzonitrile core with three methoxy groups, offers a unique combination of electronic and steric properties. The electron-withdrawing nitrile group and the electron-donating methoxy groups make it a versatile precursor for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and key reactions.

Structure and IUPAC Name

The chemical structure of **2,3,4-Trimethoxybenzonitrile** consists of a benzene ring substituted with a cyano ($-C\equiv N$) group at position 1, and methoxy ($-OCH_3$) groups at positions 2, 3, and 4.

IUPAC Name: **2,3,4-Trimethoxybenzonitrile**^[1]

Chemical Formula: $C_{10}H_{11}NO_3$

Structure:

OCH_3

/

C₆H₂(OCH₃)₂(CN)

| |

OCH₃ CN

Physicochemical Properties

A summary of the key physical and chemical properties of **2,3,4-Trimethoxybenzonitrile** is presented in the table below.

Property	Value	Reference
Molecular Weight	193.2 g/mol	[2]
Appearance	Off-white solid, faint powder or crystalline form	[2]
Density	~1.178 g/cm ³	[2]
CAS Number	43020-38-8	
HS Code	2926909090	[2]

Note: Specific melting point, boiling point, and solubility data for **2,3,4-Trimethoxybenzonitrile** are not readily available in the cited literature. Data for isomers such as 3,4,5-Trimethoxybenzonitrile (Melting Point: 91-94 °C) and 2,4,6-Trimethoxybenzonitrile (Melting Point: 143-145 °C) are available.[3][4]

Experimental Protocols

Synthesis of 2,3,4-Trimethoxybenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl nitriles from the corresponding anilines. This protocol describes the synthesis of **2,3,4-Trimethoxybenzonitrile** from 2,3,4-trimethoxyaniline.

Step 1: Diazotization of 2,3,4-Trimethoxyaniline

- In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2,3,4-trimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
- Cool the stirred solution to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.
- Stir the resulting solution of the diazonium salt at 0-5 °C for an additional 30 minutes to ensure complete formation.

Step 2: Cyanation

- In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
- Cool this solution in an ice bath.
- Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
- Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield **2,3,4-Trimethoxybenzonitrile**.

Key Reactions of 2,3,4-Trimethoxybenzonitrile

1. Hydrolysis to 2,3,4-Trimethoxybenzoic Acid

The nitrile group can be hydrolyzed under basic conditions to form the corresponding carboxylic acid.

Protocol:

- In a round-bottom flask, add **2,3,4-Trimethoxybenzonitrile** (1.0 eq) to an aqueous solution of sodium hydroxide (e.g., 10-20%).
- Heat the mixture to reflux (approximately 90-100 °C) and maintain for several hours (e.g., 24 hours), monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the carboxylic acid.
- Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2,3,4-trimethoxybenzoic acid.

2. Reduction to 2,3,4-Trimethoxybenzylamine

The nitrile group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a common and effective method.

Protocol:

- In a high-pressure reaction vessel (autoclave), dissolve **2,3,4-Trimethoxybenzonitrile** (1.0 eq) in a suitable solvent such as ethanol or methanol.
- Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).
- Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).
- Heat the mixture with vigorous stirring to the desired temperature (e.g., 50-80 °C) for several hours until the hydrogen uptake ceases.
- After the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Remove the solvent under reduced pressure to yield the crude 2,3,4-trimethoxybenzylamine, which can be further purified by distillation or crystallization of a salt.

Spectroscopic Data

Note: Specific, experimentally verified ^1H and ^{13}C NMR data for **2,3,4-Trimethoxybenzonitrile** were not available in the searched literature. The following are predicted chemical shifts based on structure-property relationships and data for similar compounds. Experimental verification is recommended.

Predicted ^1H -NMR (in CDCl_3):

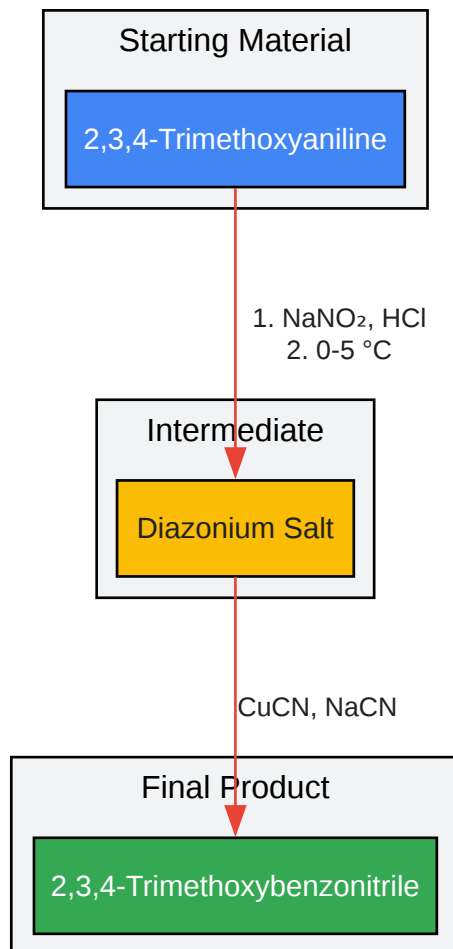
- $\delta \sim 7.2\text{-}7.5$ (d, 1H, Ar-H)
- $\delta \sim 6.8\text{-}7.1$ (d, 1H, Ar-H)
- $\delta \sim 3.9\text{-}4.1$ (s, 9H, 3 x $-\text{OCH}_3$)

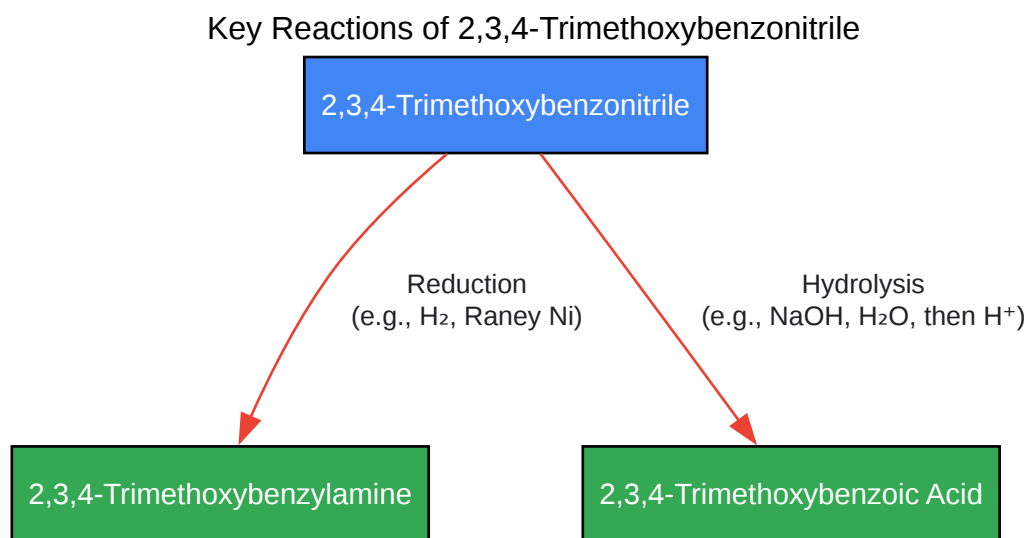
Predicted ^{13}C -NMR (in CDCl_3):

- $\delta \sim 150\text{-}160$ (Ar-C-O)
- $\delta \sim 140\text{-}150$ (Ar-C-O)
- $\delta \sim 120\text{-}130$ (Ar-C-H)
- $\delta \sim 115\text{-}125$ (Ar-C-H)
- $\delta \sim 115\text{-}120$ ($-\text{C}\equiv\text{N}$)
- $\delta \sim 100\text{-}110$ (Ar-C-CN)
- $\delta \sim 55\text{-}65$ (3 x $-\text{OCH}_3$)

Visualizations

Synthesis of 2,3,4-Trimethoxybenzonitrile via Sandmeyer Reaction

[Click to download full resolution via product page](#)Caption: Synthetic pathway for **2,3,4-Trimethoxybenzonitrile**.



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Caption: Major transformations of **2,3,4-Trimethoxybenzonitrile**.

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References

- 1. 2,3,4-Trimethoxybenzonitrile| [benchchem.com]
- 2. 2,3,4-Trimethoxybenzonitrile Supplier in China [nj-finechem.com]
- 3. 3,4,5-Trimethoxybenzonitrile CAS#: 1885-35-4 [m.chemicalbook.com]
- 4. escholarship.org [escholarship.org]
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